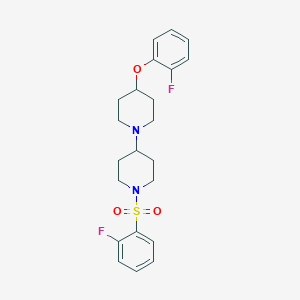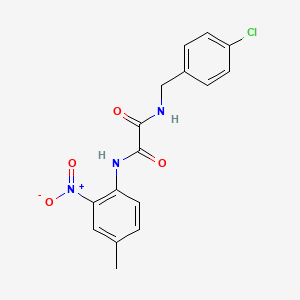![molecular formula C19H17N3O5 B2489132 Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)méthanone CAS No. 1171149-33-9](/img/structure/B2489132.png)
Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a furan, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Applications De Recherche Scientifique
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: This compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Méthodes De Préparation
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzodioxole and furan intermediates, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates with piperidine under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes .
Mécanisme D'action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine include:
1-(2H-1,3-Benzodioxole-5-carbonyl)piperazine: This compound shares the benzodioxole moiety but differs in the presence of a piperazine ring instead of the oxadiazole and furan rings.
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(1,3,4-oxadiazol-2-yl)piperidine: This compound lacks the furan ring, making it structurally simpler.
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(furan-2-yl)piperidine: This compound lacks the oxadiazole ring, which may affect its chemical reactivity and biological activity.
The uniqueness of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine lies in its combination of multiple functional groups, which can provide a diverse range of chemical and biological properties .
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-19(13-3-4-14-16(10-13)26-11-25-14)22-7-5-12(6-8-22)17-20-21-18(27-17)15-2-1-9-24-15/h1-4,9-10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCGWQXQMLFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2489050.png)
![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)
![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)

![2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2489055.png)




![N-(3-CHLORO-4-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2489062.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2489068.png)
